molecular formula C25H22BrN3O B297134 5-[2-[(4-bromophenyl)methoxy]phenyl]-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline

5-[2-[(4-bromophenyl)methoxy]phenyl]-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline

Número de catálogo B297134
Peso molecular: 460.4 g/mol
Clave InChI: PKDRFPISEQQKKN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-[2-[(4-bromophenyl)methoxy]phenyl]-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline, also known as BMS-986165, is a small molecule inhibitor of the TYK2 kinase. It is currently being researched for its potential therapeutic applications in various autoimmune diseases such as psoriasis, lupus, and inflammatory bowel disease.

Mecanismo De Acción

5-[2-[(4-bromophenyl)methoxy]phenyl]-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline selectively inhibits the TYK2 kinase, which plays a key role in the signaling pathway of several cytokines involved in autoimmune diseases. By inhibiting TYK2, 5-[2-[(4-bromophenyl)methoxy]phenyl]-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline is able to block the downstream signaling of these cytokines, thereby reducing inflammation and the production of autoantibodies.
Biochemical and Physiological Effects:
5-[2-[(4-bromophenyl)methoxy]phenyl]-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline has been shown to reduce inflammation and improve overall disease symptoms in preclinical models of autoimmune diseases. It has also been found to reduce the production of autoantibodies and improve kidney function in a mouse model of lupus. Additionally, 5-[2-[(4-bromophenyl)methoxy]phenyl]-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline has been shown to have a favorable safety profile in preclinical studies.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 5-[2-[(4-bromophenyl)methoxy]phenyl]-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline is its selectivity for the TYK2 kinase, which reduces the potential for off-target effects. However, one limitation is that it has not yet been extensively studied in clinical trials, so its safety and efficacy in humans is not yet fully understood.

Direcciones Futuras

There are several potential future directions for research on 5-[2-[(4-bromophenyl)methoxy]phenyl]-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline. One area of focus could be on its potential therapeutic applications in other autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies could be conducted to better understand its mechanism of action and potential side effects in humans. Finally, research could be conducted to develop more potent and selective TYK2 inhibitors based on the structure of 5-[2-[(4-bromophenyl)methoxy]phenyl]-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline.

Métodos De Síntesis

The synthesis of 5-[2-[(4-bromophenyl)methoxy]phenyl]-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline involves the reaction of 2,9-dimethyl-1,3,4,6,7,8-hexahydropyrazolo[1,5-c]quinazoline-5-carboxylic acid with 4-bromoanisole in the presence of a base and a palladium catalyst. The resulting intermediate is then reacted with 4-bromobenzyl bromide to yield the final product.

Aplicaciones Científicas De Investigación

5-[2-[(4-bromophenyl)methoxy]phenyl]-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline has been extensively studied in preclinical models for its potential therapeutic applications in autoimmune diseases. In a mouse model of psoriasis, 5-[2-[(4-bromophenyl)methoxy]phenyl]-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline was found to significantly reduce skin inflammation and improve overall skin condition. Similarly, in a mouse model of lupus, 5-[2-[(4-bromophenyl)methoxy]phenyl]-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline was found to reduce the production of autoantibodies and improve kidney function.

Propiedades

Fórmula molecular

C25H22BrN3O

Peso molecular

460.4 g/mol

Nombre IUPAC

5-[2-[(4-bromophenyl)methoxy]phenyl]-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline

InChI

InChI=1S/C25H22BrN3O/c1-16-7-12-22-21(13-16)23-14-17(2)28-29(23)25(27-22)20-5-3-4-6-24(20)30-15-18-8-10-19(26)11-9-18/h3-14,25,28H,15H2,1-2H3

Clave InChI

PKDRFPISEQQKKN-UHFFFAOYSA-N

SMILES isomérico

CC1=CC2=C3C=C(NN3C(N=C2C=C1)C4=CC=CC=C4OCC5=CC=C(C=C5)Br)C

SMILES

CC1=CC2=C3C=C(NN3C(N=C2C=C1)C4=CC=CC=C4OCC5=CC=C(C=C5)Br)C

SMILES canónico

CC1=CC2=C3C=C(NN3C(N=C2C=C1)C4=CC=CC=C4OCC5=CC=C(C=C5)Br)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.